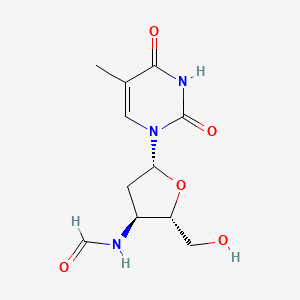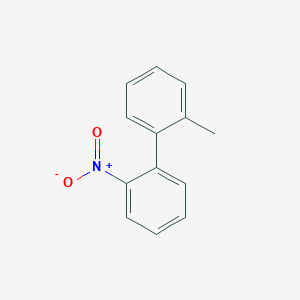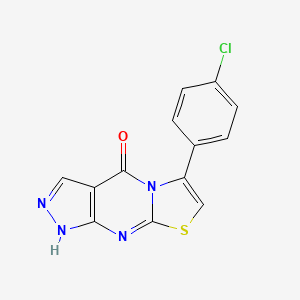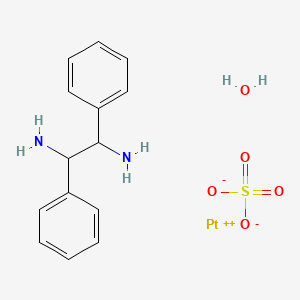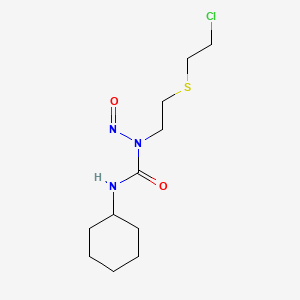
1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a nitrosourea group, a cyclohexyl ring, and a chloroethylthioethyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea typically involves multiple steps. One common method includes the reaction of cyclohexylamine with nitrosyl chloride to form the nitrosourea intermediate. This intermediate is then reacted with 2-chloroethylthioethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition of the nitrosourea group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrosourea group to an amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioethers or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea involves the alkylation of DNA. The chloroethyl group forms covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Lacks the thioethyl group.
1-(2-((2-Chloroethyl)thio)ethyl)-3-methyl-1-nitrosourea: Contains a methyl group instead of a cyclohexyl ring.
Uniqueness: 1-(2-((2-Chloroethyl)thio)ethyl)-3-cyclohexyl-1-nitrosourea is unique due to its combination of a nitrosourea group, a cyclohexyl ring, and a chloroethylthioethyl moiety. This structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
66929-50-8 |
|---|---|
Molekularformel |
C11H20ClN3O2S |
Molekulargewicht |
293.81 g/mol |
IUPAC-Name |
1-[2-(2-chloroethylsulfanyl)ethyl]-3-cyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C11H20ClN3O2S/c12-6-8-18-9-7-15(14-17)11(16)13-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,16) |
InChI-Schlüssel |
KJRPCFPUAWNDAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(CCSCCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


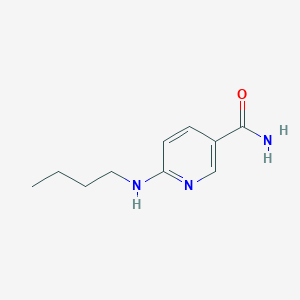
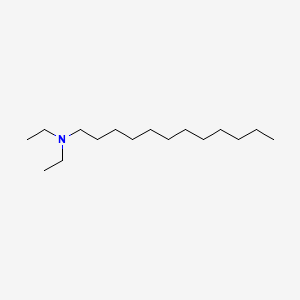

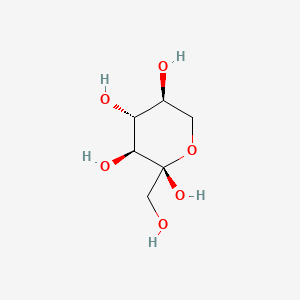
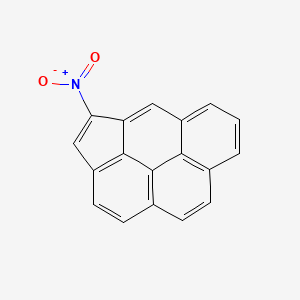
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)

